1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone is an organic compound with the molecular formula C13H13NO2. It is a furan derivative, characterized by the presence of a furan ring substituted with an amino group and a methyl group on the phenyl ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
The synthesis of 1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the radical alkylation of furan derivatives at the α-position with О-ethyl (phenacyl)xanthogenates and phenacyl iodides in the presence of Fenton’s reagent (H2O2/FeSO4·7H2O) in DMSO . This method allows for the formation of furfuryl ketones, which can be further functionalized to obtain the desired compound.
Analyse Chemischer Reaktionen
1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of novel pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, resulting in antibacterial effects . Additionally, the presence of the furan ring allows for interactions with nucleophilic sites in biological molecules, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(5-(4-Amino-2-methylphenyl)furan-2-yl)ethanone can be compared with other furan derivatives, such as:
2-Acetylfuran: This compound is used as a flavoring agent and intermediate in the synthesis of pharmaceuticals.
Furfuryl Ketones: These compounds are used in the synthesis of various organic molecules and materials.
Furan-2-ylmethanol: This compound is used in the synthesis of heterocyclic compounds and as a building block in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
886494-62-8 |
---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
1-[5-(4-amino-2-methylphenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C13H13NO2/c1-8-7-10(14)3-4-11(8)13-6-5-12(16-13)9(2)15/h3-7H,14H2,1-2H3 |
InChI-Schlüssel |
AIPUJAXPSLABMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N)C2=CC=C(O2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.